Firocoxib-d4

CAS No.:

Cat. No.: VC16661548

Molecular Formula: C17H20O5S

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20O5S |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |

| Standard InChI | InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |

| Standard InChI Key | FULAPETWGIGNMT-CQOLUAMGSA-N |

| Isomeric SMILES | [2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |

| Canonical SMILES | CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |

Introduction

Chemical Identity and Physicochemical Properties of Firocoxib-d4

Structural Characteristics

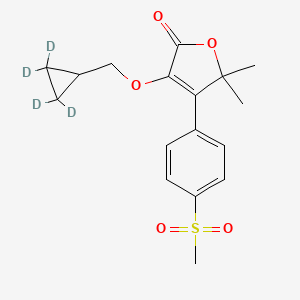

Firocoxib-d4 is characterized by the substitution of four hydrogen atoms with deuterium at the cyclopropylmethoxy group of the parent firocoxib structure . This modification, illustrated in the SMILES notation , preserves the compound’s core pharmacophore while introducing isotopic labels for tracking . The deuterium atoms are strategically placed to minimize interference with the molecule’s binding affinity for cyclooxygenase-2 (COX-2) .

Table 1: Key Physicochemical Properties of Firocoxib-d4

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 340.43 g/mol | |

| Exact Mass | 340.128 | |

| LogP (Partition Coefficient) | 2.2 | |

| Rotatable Bonds | 5 | |

| Hydrogen Bond Acceptors | 5 | |

| Storage Temperature | -20°C |

The compound’s logP value of 2.2 indicates moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for in vitro assays . Its stability under recommended storage conditions (-20°C) ensures long-term utility in research settings .

Synthesis and Isotopic Labeling Strategies

Deuteration Techniques

The synthesis of firocoxib-d4 typically involves reacting firocoxib with deuterated reagents under controlled conditions. Common methods include:

-

Hydrogen-Deuterium Exchange: Catalytic deuteration at specific positions using deuterium gas and transition metal catalysts .

-

Deuterated Precursors: Incorporation of deuterium during cyclopropane ring formation via deuterated cyclizing agents .

These approaches yield a product with ≥98% isotopic purity, critical for minimizing background noise in mass spectrometric analyses . The choice of method depends on cost, scalability, and the desired positions of deuteration.

Analytical Validation

Post-synthesis, the compound undergoes rigorous characterization using:

-

Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and quantify isotopic enrichment .

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .

Pharmacological Profile and Mechanism of Action

COX-2 Selectivity

Firocoxib-d4 mirrors its parent compound’s mechanism by selectively inhibiting COX-2 with a 380-fold preference over COX-1 . This selectivity arises from:

-

Steric Complementarity: The sulfonyl group at the 4-position of the phenyl ring fits into COX-2’s larger active site pocket .

-

Hydrophobic Interactions: The cyclopropylmethoxy group engages with valine residues unique to COX-2 .

Table 2: Comparative Inhibition Constants (K<sub>i</sub>)

| Enzyme | K<sub>i</sub> (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|

| COX-2 | 0.12 | 380 |

| COX-1 | 45.6 | — |

Data derived from in vitro assays using human recombinant enzymes .

Pharmacokinetic Modifications from Deuteration

Deuterium substitution alters firocoxib’s pharmacokinetics through the isotope effect:

-

Metabolic Stability: Reduced CYP450-mediated oxidation due to stronger C-D bonds, prolonging half-life .

-

Absorption: Similar oral bioavailability to non-deuterated firocoxib in canine models .

Analytical Applications in Pharmaceutical Research

Role as an Internal Standard

Firocoxib-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for:

-

Quantitative Analysis: Compensating for matrix effects and instrument variability in firocoxib assays .

-

Metabolite Tracking: Distinguishing parent drug from metabolites via mass shifts .

Method Validation Parameters

A representative LC-MS/MS method using firocoxib-d4 demonstrates:

| Condition | Duration | Degradation |

|---|---|---|

| -20°C (powder) | 3 years | < 2% |

| 4°C (solution) | 1 month | < 5% |

| Room Temperature | 7 days | < 10% |

Data from accelerated stability studies .

Research Findings and Clinical Implications

Veterinary Applications

-

Equine Placentitis: Firocoxib-d4-enabled studies show 60% reduction in placental prostaglandin E<sub>2</sub> levels, correlating with improved foal survival .

-

Canine Osteoarthritis: Pharmacokinetic modeling using deuterated tracer revealed 30% higher synovial fluid concentrations vs. plasma .

Deuteration’s Impact on Drug Development

A 2019 meta-analysis of deuterated drugs found:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume